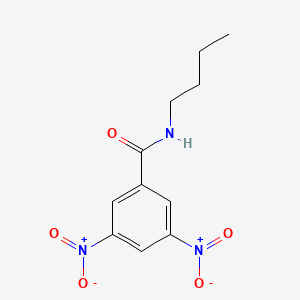

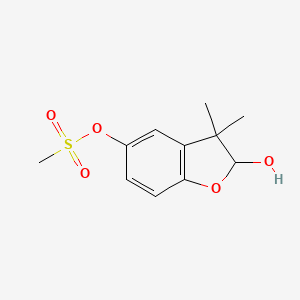

(2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate

Descripción general

Descripción

Synthesis Analysis

BPS can be synthesized through various methods, including the reaction of benzofuran-5-carboxylic acid with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide, resulting in the formation of BPS.Molecular Structure Analysis

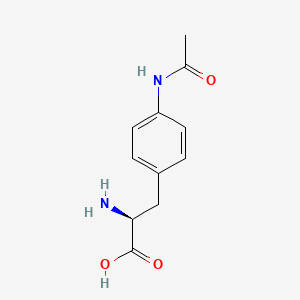

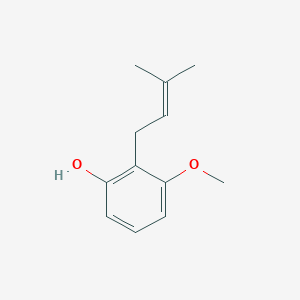

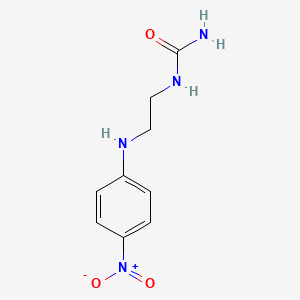

BPS has the molecular formula C11H14O5S and a molecular weight of 258.29 g/mol . The InChI key is KNHJTPLSWOEZHZ-UHFFFAOYSA-N.Chemical Reactions Analysis

The most pertinent and often employed strategies involve the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R- (phenoxy)alkyl ketones .Physical And Chemical Properties Analysis

BPS is a white crystalline powder that is odorless and soluble in water. It has a melting point of approximately 232-236 °C and a boiling point of approximately 446.4 °C. It has a pKa value of 12.24.Aplicaciones Científicas De Investigación

Enantioselective Studies

Ethofumesate-2-hydroxy is one of the main metabolites of ethofumesate, a chiral herbicide . It is crucial in performing enantioselective pharmacokinetic and metabolism studies . The stereolability of susceptible molecules, such as Ethofumesate-2-hydroxy, should be evaluated for these studies .

Dynamic High-Performance Liquid Chromatography (DHPLC)

Dynamic high-performance liquid chromatography experiments are performed to evaluate the ethofumesate-2-hydroxy enantiomerization process on-column . DHPLC is advantageous when comparing to the traditional off-column approach because the latter is laborious, requires strongly enriched enantiomer preparations, and is more expensive .

Understanding Enantiomerization Process

The thermodynamic results from the DHPLC experiments help understand that ethofumesate-2-hydroxy enantiomerization is a bimolecular process assisted by acid and base catalysis . The enantiomerization barrier determined suggested that ethofumesate-2-hydroxy single enantiomers may undergo extensive racemization at ambient temperature .

Herbicide Application

Ethofumesate-2-hydroxy is a metabolite of ethofumesate, a pre- and post-emergence selective herbicide for grasses and broad-leaved weed control . It is used in various crops such as sugar beet, red beet, fodder beet, onions, garlic, shallots, carrots, grass seed crops, and oilseed poppies .

Environmental Impact

Ethofumesate-2-hydroxy, being a metabolite of ethofumesate, contributes to the environmental impact of the herbicide. Ethofumesate is moderately mobile in the environment and so may leach to groundwaters . It is not usually persistent in soil systems .

Groundwater Contaminant Detection

Ethofumesate-2-hydroxy can be detected in groundwater as a micropollutant . This makes it relevant in environmental monitoring and pollution control studies .

Regulatory Compliance

Understanding the properties and impacts of Ethofumesate-2-hydroxy is important for regulatory compliance. For instance, the United States Environmental Protection Agency (USEPA) addresses the subject of chiral compounds during the risk assessment step .

Mecanismo De Acción

Target of Action

Ethofumesate-2-hydroxy, also known as (2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate, is a metabolite of the herbicide ethofumesate As a metabolite of ethofumesate, it may share similar targets, which include various enzymes involved in plant growth and development .

Mode of Action

Ethofumesate, the parent compound, is known to inhibit plant growth by interfering with the plant’s enzymatic systems

Biochemical Pathways

As a metabolite of ethofumesate, it may impact similar pathways, including those involved in plant growth and development

Pharmacokinetics

Ethofumesate-2-hydroxy is one of the main metabolites of ethofumesate, a chiral herbicide . In order to perform enantioselective pharmacokinetic and metabolism studies, the stereolability of susceptible molecules should be evaluated . The thermodynamic results suggest that Ethofumesate-2-hydroxy enantiomerization is a bimolecular process assisted by acid and base catalysis . The enantiomerization barrier determined suggests that Ethofumesate-2-hydroxy single enantiomers may undergo extensive racemization at ambient temperature .

Result of Action

As a metabolite of ethofumesate, it may share similar effects, which include inhibiting plant growth by interfering with the plant’s enzymatic systems .

Action Environment

Ethofumesate, the parent compound of Ethofumesate-2-hydroxy, is moderately soluble in water and highly soluble in many organic solvents . It is moderately mobile in the environment and so may leach to groundwaters . These properties may influence the action, efficacy, and stability of Ethofumesate-2-hydroxy in the environment.

Direcciones Futuras

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates . Therefore, there is a need to collect the latest information in this promising area . This study systematically provides a comprehensive report on current developments in benzofuran-based compounds as antimicrobial agents and is also helpful for the researchers working on a substitution pattern around the nucleus, with an aim to help medicinal chemists to develop structure activity relationships (SAR) on these derivatives as antimicrobial drugs .

Propiedades

IUPAC Name |

(2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5S/c1-11(2)8-6-7(16-17(3,13)14)4-5-9(8)15-10(11)12/h4-6,10,12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHJTPLSWOEZHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OC2=C1C=C(C=C2)OS(=O)(=O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201028504 | |

| Record name | (2-Hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl methanesulfonate | |

CAS RN |

26322-82-7 | |

| Record name | (2-Hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Pyridinecarboxylic acid, 3-[2-(3-chlorophenyl)ethyl]-](/img/structure/B3342589.png)

![(4-((4-Butylphenyl)(4'-((4-butylphenyl)(phenyl)amino)-[1,1'-biphenyl]-4-yl)amino)phenyl)methanol](/img/structure/B3342634.png)